molecular formula C8H14 B165417 2-Octyne CAS No. 2809-67-8

2-Octyne

Cat. No. B165417
CAS RN: 2809-67-8
M. Wt: 110.2 g/mol
InChI Key: QCQALVMFTWRCFI-UHFFFAOYSA-N
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Description

2-Octyne, also known as methylpentylethin and oct-2-yne, is a type of alkyne with a triple bond at its second carbon . Its formula is C8H14 .


Synthesis Analysis

2-Octyne can be formed by the isomerization of 1-octyne, which is catalyzed by a Yb II complex . Depending on the position of the triple bond, different isomers of octyne can exist . For example, in 1-Octyne, the triple bond exists between the first and second carbon atoms in the chain. In 2-Octyne, the triple bond is between the second and third carbon atoms in the chain .


Molecular Structure Analysis

The molecular formula of 2-Octyne is C8H14 . The average mass is 110.197 Da and the monoisotopic mass is 110.109550 Da .


Chemical Reactions Analysis

The primary chemical characteristic of 2-Octyne, like all alkynes, is its reactivity. The triple bond makes 2-Octyne more reactive than similar compounds with single or double bonds . This characteristic is exploited in many chemical reactions, such as hydrogenation and halogenation . For example, when 2 H2 reacts with C8H14, it forms C8H18 .


Physical And Chemical Properties Analysis

2-Octyne is typically a colorless liquid at room temperature . Its density at 25 °C and otherwise stable conditions is 0.759 g/ml . The boiling point is 137 °C . The average molar mass is 110.20 g/mol .

Scientific Research Applications

Industrial Synthesis

  • Application : 2-Octyne can be used in various industrial synthesis processes, where it acts as a starting material for producing more complex compounds .
  • Results : The outcome of these processes is the production of a variety of complex compounds, which have further uses in various industries .

Pharmaceuticals

  • Application : 2-Octyne can also be used in the synthesis of certain pharmaceutical compounds, which utilize its unique structural properties .
  • Methods : The methods of application in pharmaceutical synthesis would involve various chemical reactions, possibly including steps like hydrogenation and halogenation .
  • Results : The results of these processes are pharmaceutical compounds that can be used for medical purposes .

Polymer Production

  • Application : The reactivity of 2-Octyne, especially its ability to undergo addition reactions, makes it valuable in polymer production .
  • Methods : In polymer production, 2-Octyne could be reacted with other compounds to form long-chain polymers. This would typically be done under controlled conditions to ensure the correct structure is formed .
  • Results : The outcome of these processes is the production of polymers, which have a wide range of uses in industries like plastics, textiles, and more .

Safety And Hazards

Like many other hydrocarbons, 2-Octyne is a flammable substance . It should be handled with care to prevent fires or explosions. It may also pose health risks if it comes into contact with the skin or if its vapors are inhaled .

properties

IUPAC Name

oct-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQALVMFTWRCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80652-33-1
Record name 2-Octyne, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80652-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10182366
Record name Oct-2-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octyne

CAS RN

2809-67-8
Record name 2-Octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2809-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-2-yne
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Record name Oct-2-yne
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Record name 2-Octyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
883
Citations
K Komatsu, S Aonuma, Y Jinbu, R Tsuji… - The Journal of …, 1991 - ACS Publications
Reaction of 2, 3-dibromobicyclo [2.2. 2] oct-2-ene (10) with n-butyllithium in THF at-78 C affords a series of oligomeric dibromides 11 (= 2—5), which are composed of linearly bonded …
Number of citations: 83 pubs.acs.org
L Červený, P Skala, V Růžička - Journal of molecular catalysis, 1985 - Elsevier
… tions of 2-octyne and l-heptene differ in their kinetics. While the hydrogenation of 2-octyne was … of the substrate up to high conversions of 2-octyne to 2-octene, the rate of hydrogenation …
Number of citations: 22 www.sciencedirect.com
DK MacMillan, ML Gross, C Schulze… - Organometallics, 1992 - ACS Publications
… C4H8 from [Cu+/2-octyne] remains as C4H8from [Cu+/[l,I,l-2H3]-2-octyne] species. These ob… From an initial analysis of the decomposition products of [Cu+/2-octyne], one might assume …
Number of citations: 11 pubs.acs.org
JH Hallman, WK Stephenson… - Canadian journal of …, 1983 - cdnsciencepub.com
… heptane) for I-octyne and 2-octyne leads to an error at least this … 2-octyne) remains substantially unchanged in other solvents, … 2-octyne indicate that (within little more than the combined …
Number of citations: 13 cdnsciencepub.com
J Hine, JL Lynn, JH Jensen… - Journal of the American …, 1973 - hero.epa.gov
… The catalytic activity of l-dimethylamino-8-amino-2-octyne (2) was studied in water under conditions where it existed in the monoprotonated and the diprotonated forms to comparable …
Number of citations: 9 hero.epa.gov
S Hara, H Dojo, S Takinami, A Suzuki - Tetrahedron Letters, 1983 - Elsevier
… and 2-octyne with B-Br-9-BBN followed by protonolysis with acetic acid was examined, which indicated that 1-octyne reacts completely to give 2-bromo-1-octene, whereas 2-octyne …
Number of citations: 191 www.sciencedirect.com
JL LYNN JR - 1971 - search.proquest.com
… With- the above thoughts in mind, we decided to synthesize 1-dimethylamino-8-amino-2-octyne (2) and study its reactivity in the catalysis of cr-hydrogen exchange in isobutyraldehyde-2…
Number of citations: 4 search.proquest.com
J Hine, JL Lynn, JH Jensen… - Journal of the American …, 1973 - ACS Publications
… The catalytic activity of l-dimethylamino-8-amino-2-octyne (2) was studied in water under conditions where it existed in the monoprotonated and the diprotonated forms to comparable …
Number of citations: 0 pubs.acs.org
BD Fairbanks, EA Sims, KS Anseth… - Macromolecules, 2010 - ACS Publications
… 2-octyne and cyclooctyne are interesting and merit further investigation. Presumably, the slow reaction of thiols with 2-octyne … the vinyl sulfide product of the 2-octyne, thiol addition. The …
Number of citations: 212 pubs.acs.org
T Higashimura, BZ Tang, T Masuda, H Yamaoka… - Polymer …, 1985 - nature.com
… These results lead to a conclusion that oxygen is essential to the y-ray radiolysis of poly(2-octyne) (incidentally, poly(2-octyne) is stable enough in air at room temperature over a period …
Number of citations: 42 www.nature.com

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